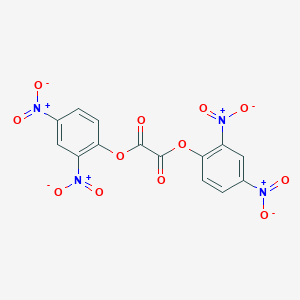

Bis(2,4-dinitrophenyl) oxalate

Description

Properties

IUPAC Name |

bis(2,4-dinitrophenyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N4O12/c19-13(29-11-3-1-7(15(21)22)5-9(11)17(25)26)14(20)30-12-4-2-8(16(23)24)6-10(12)18(27)28/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZOGAWUNMFXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167934 | |

| Record name | Bis(2,4-dinitrophenyl) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16536-30-4 | |

| Record name | Bis(2,4-dinitrophenyl) oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16536-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,4-dinitrophenyl) oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016536304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,4-dinitrophenyl) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4-dinitrophenyl) Oxalate [Chemiluminescence reagent for the determination of fluorescent compounds by HPLC and FIA] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2,4-DINITROPHENYL) OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4Q7NQ4ENT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the DNPO Chemiluminescence Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bis(2,4-dinitrophenyl) oxalate (DNPO) chemiluminescence reaction, a cornerstone of highly sensitive detection methods in various scientific disciplines. This document delves into the core reaction mechanism, presents key quantitative data, details experimental protocols, and provides visual representations of the underlying processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Reaction Mechanism

The DNPO chemiluminescence reaction is a type of peroxyoxalate chemiluminescence, renowned for its high quantum yields and versatility. The overall process involves the reaction of DNPO with hydrogen peroxide (H₂O₂) in the presence of a fluorophore (also referred to as a fluorescent dye or activator). The energy generated from the chemical reaction is transferred to the fluorophore, which then emits light upon relaxation to its ground state.[1]

The reaction proceeds through a series of steps, culminating in the formation of a high-energy intermediate, which is widely accepted to be 1,2-dioxetanedione. This unstable intermediate is the key to the chemiluminescence process. The currently accepted mechanism for this light-emitting reaction is the Chemically Initiated Electron Exchange Luminescence (CIEEL) model.[2][3][4]

Formation of the High-Energy Intermediate

The initial step involves the nucleophilic attack of hydrogen peroxide on one of the carbonyl carbons of the DNPO molecule. This is followed by the displacement of a 2,4-dinitrophenolate leaving group. A subsequent intramolecular cyclization results in the formation of the highly strained, four-membered ring intermediate, 1,2-dioxetanedione. The reaction is often catalyzed by a base, such as imidazole or sodium salicylate, which enhances the nucleophilicity of hydrogen peroxide.[5][6]

The CIEEL Pathway

The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism describes the process by which the chemical energy stored in the 1,2-dioxetanedione intermediate is converted into light.

-

Electron Transfer: The 1,2-dioxetanedione intermediate interacts with the fluorophore. An electron is transferred from the fluorophore to the 1,2-dioxetanedione.[2]

-

Decomposition: This electron transfer induces the decomposition of the now radical anion of 1,2-dioxetanedione into two molecules of carbon dioxide (CO₂). This decomposition releases a significant amount of energy.

-

Back Electron Transfer and Excitation: The energy released from the decomposition is used to promote an electron from the CO₂ radical anion back to the fluorophore radical cation, but into an excited singlet state (Fluorophore*).

-

Light Emission: The excited fluorophore then relaxes to its ground state by emitting a photon of light. The color (wavelength) of the emitted light is characteristic of the specific fluorophore used.

References

- 1. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. This compound | 16536-30-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to Bis(2,4-dinitrophenyl) oxalate (DNPO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(2,4-dinitrophenyl) oxalate, commonly known as DNPO. It details its chemical properties, structure, and CAS number, with a primary focus on its application as a highly sensitive chemiluminescence reagent. This document offers in-depth information on the peroxyoxalate chemiluminescence reaction mechanism, experimental protocols for its synthesis and use in analytical techniques such as high-performance liquid chromatography (HPLC) and flow injection analysis. Quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams to support researchers in drug development and other scientific fields.

Chemical Identification and Properties

This compound is a key reagent in the field of analytical chemistry, particularly valued for its role in chemiluminescence-based detection methods.

-

Chemical Name: this compound

-

Synonyms: DNPO, Oxalic acid bis(2,4-dinitrophenyl) ester[1]

-

Appearance: White to light yellow crystalline powder.[2]

Chemical Structure

The structure of DNPO features an oxalate ester core linked to two 2,4-dinitrophenyl groups.

Figure 1: Chemical structure of this compound (DNPO).

Quantitative Data

The utility of DNPO in analytical applications is underscored by its performance metrics in chemiluminescence assays. The following tables summarize key quantitative data related to its use.

| Property | Value | Reference |

| Molecular Weight | 422.22 g/mol | [3] |

| Melting Point | 189-190 °C | [1] |

Table 1: Physicochemical Properties of DNPO.

| Analyte | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

| Cysteamine | Flow Injection Analysis | 3 x 10⁻⁸ to 7.5 x 10⁻⁶ mol/L | 7.8 x 10⁻⁹ mol/L | [4] |

Table 2: Analytical Performance of DNPO-based Chemiluminescence Detection.

Peroxyoxalate Chemiluminescence: Reaction Mechanism

The chemiluminescent properties of DNPO are realized through the peroxyoxalate reaction. This process involves the reaction of DNPO with an oxidizing agent, typically hydrogen peroxide, which generates a high-energy intermediate. This intermediate then transfers energy to a fluorescent molecule (fluorophore), causing it to emit light. The intensity of the emitted light can be correlated to the concentration of the analyte of interest.

The key intermediate in this reaction is 1,2-dioxetanedione. The overall reaction is highly efficient and forms the basis for "glow stick" technology as well as sensitive analytical detection methods.

References

Solubility of Bis(2,4-dinitrophenyl) Oxalate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bis(2,4-dinitrophenyl) oxalate (DNPO), a key reagent in chemiluminescence applications. This document compiles available solubility data, details relevant experimental protocols, and visualizes the critical peroxyoxalate chemiluminescence reaction pathway and a typical experimental workflow.

Introduction to this compound (DNPO)

This compound, commonly known as DNPO, is a crystalline solid that serves as a crucial component in peroxyoxalate chemiluminescence systems.[1] Its reaction with hydrogen peroxide in the presence of a fluorophore is the basis for the bright light emission observed in "glow sticks" and is widely utilized in sensitive analytical detection methods. The solubility of DNPO in organic solvents is a critical parameter for its synthesis, purification, and application in various assays, influencing reaction kinetics and overall efficiency.

Solubility of DNPO in Organic Solvents

Table 1: Qualitative Solubility of this compound (DNPO) in Various Organic Solvents

| Solvent | Solubility | Notes |

| Benzene | Soluble[2] | Mentioned as a solvent for synthesis. |

| Toluene | Soluble[2] | Mentioned as a solvent for synthesis. |

| Ethyl Acetate | Soluble | A known solvent for recrystallization. |

| Nitrobenzene | Soluble | A known solvent for recrystallization. |

| Acetone | Likely Soluble | General good solvent for similar compounds. |

| Acetonitrile | Likely Soluble | General good solvent for similar compounds. |

| Dichloromethane | Likely Soluble | General good solvent for similar compounds. |

| Dimethylformamide (DMF) | Likely Soluble | General good solvent for polar compounds. |

Note: "Likely Soluble" is inferred from the chemical properties of DNPO and general solvent characteristics, but is not explicitly stated in the reviewed literature. Researchers should verify solubility for their specific applications.

Experimental Protocols

Synthesis of this compound (DNPO)

A common method for the synthesis of DNPO involves the reaction of 2,4-dinitrophenol with oxalyl chloride in the presence of a base.

Materials:

-

2,4-dinitrophenol

-

Oxalyl chloride

-

Triethylamine

-

Anhydrous benzene or toluene

Procedure:

-

Dry a solution of 9.2 g of 2,4-dinitrophenol in 125 ml of benzene (or toluene) by azeotropic distillation of the water with 25 ml of the solvent.

-

Cool the solution to 10 °C.

-

With stirring, add dropwise 5.05 g of triethylamine, followed by 3.5 g of ethanedioyl dichloride (oxalyl chloride).

-

Allow the mixture to warm to ambient temperature and continue stirring overnight.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

To the residue, add 25 ml of trichloromethane (chloroform), shake, and filter the solid product using a Buchner funnel.

-

Wash the solid product on the filter with a small amount of trichloromethane.

Purification by Recrystallization

Recrystallization is a critical step to purify the synthesized DNPO. The choice of solvent is crucial for obtaining high-purity crystals.

Solvents for Recrystallization:

General Recrystallization Procedure (using Ethyl Acetate):

-

Dissolve the crude DNPO in a minimum amount of hot ethyl acetate.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

For further crystallization, the solution can be placed in an ice bath.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold ethyl acetate.

-

Dry the crystals under vacuum.

General Protocol for Determining Solubility

For researchers needing to determine the quantitative solubility of DNPO in a specific solvent, the following general gravimetric method can be employed.

Materials:

-

Pure DNPO

-

Selected organic solvent

-

Scintillation vials or other sealable glass containers

-

Shaking incubator or magnetic stirrer with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Oven

Procedure:

-

Add an excess amount of DNPO to a known volume of the selected organic solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaking incubator or on a magnetic stirrer at a constant, recorded temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, filtered syringe.

-

Transfer the filtered supernatant to a pre-weighed container.

-

Evaporate the solvent completely in an oven at a temperature below the decomposition point of DNPO.

-

Weigh the container with the dried DNPO residue.

-

Calculate the solubility in g/L or mol/L based on the mass of the dissolved DNPO and the volume of the solvent.

Visualizing Key Processes

Peroxyoxalate Chemiluminescence Reaction Mechanism

The chemiluminescence of DNPO is a multi-step process initiated by its reaction with hydrogen peroxide. This reaction generates a high-energy intermediate, 1,2-dioxetanedione, which then excites a fluorescent dye molecule, leading to the emission of light.

References

Thermal Decomposition of Bis(2,4-dinitrophenyl) Oxalate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,4-dinitrophenyl) oxalate (DNPO) is a key reagent in chemiluminescence-based analytical techniques, valued for its high quantum yield in light-emitting reactions. Beyond its well-documented role in "glow-stick" chemistry, understanding its thermal stability and decomposition pathways is critical for ensuring its safe handling, storage, and application in various scientific and industrial settings, including potential considerations in drug development where thermal stress may be a factor. This technical guide provides a comprehensive overview of the available knowledge on the thermal decomposition of DNPO, including its physical properties, potential decomposition mechanisms, and relevant analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₆N₄O₁₂ | [1] |

| Molar Mass | 422.22 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 189-190 °C (literature) | [2] |

| Solubility | Soluble in Benzene, Toluene | [3] |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents and strong bases. | [3] |

Thermal Decomposition Profile

Detailed experimental data on the specific thermal decomposition of pure this compound under inert atmosphere is not extensively available in peer-reviewed literature. However, based on its chemical structure as an energetic material containing nitroaromatic groups and an oxalate ester linkage, a multi-stage decomposition process can be anticipated. Safety Data Sheets (SDS) indicate that DNPO is a flammable solid and that its decomposition can produce hazardous gases.[4][5]

Postulated Decomposition Pathway

The thermal decomposition of DNPO is likely initiated by the cleavage of the weakest bonds within the molecule. The presence of multiple nitro groups on the phenyl rings significantly influences the molecule's electronic structure and thermal stability. While a definitive pathway has not been experimentally elucidated, a plausible decomposition sequence can be proposed for further investigation.

References

The Ethereal Glow: A Technical Guide to the History and Discovery of Peroxyoxalate Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

The captivating phenomenon of "cold light," or chemiluminescence, has intrigued scientists for centuries. Among the various chemiluminescent systems, the peroxyoxalate reaction stands out for its remarkable efficiency and versatility, underpinning the technology of familiar glow sticks and finding sophisticated applications in analytical chemistry and biomedical research. This in-depth technical guide delves into the core of peroxyoxalate chemiluminescence, tracing its historical discovery, elucidating its mechanistic intricacies, and providing detailed experimental frameworks for its study and application.

A Serendipitous Discovery and a Calculated Development

The journey of peroxyoxalate chemiluminescence began in the early 1960s with the foundational work of Edwin A. Chandross at Bell Labs. While investigating the reactions of oxalyl chloride, he observed a faint, bluish-white light emission upon its oxidation with hydrogen peroxide.[1][2] This initial observation, though of low efficiency, laid the groundwork for future exploration.

It was Michael M. Rauhut and his team at the American Cyanamid Company in the mid-1960s who systematically investigated and significantly amplified this light-emitting reaction.[1] Rauhut recognized the potential of this chemical system and embarked on a research program to enhance its light output. His work, first reported in 1967, demonstrated that the reaction of a diaryl oxalate ester with hydrogen peroxide in the presence of a fluorescent dye could produce a bright, long-lasting glow.[3] This pivotal development transformed a scientific curiosity into a practical technology. The most widely used oxalate esters that emerged from this research include bis(2,4,6-trichlorophenyl)oxalate (TCPO), bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl)oxalate (CPPO), and bis(2,4-dinitrophenyl)oxalate (DNPO).[3]

The Mechanism of Light Generation: A Cascade of Energy Transfer

The light-producing process in peroxyoxalate chemiluminescence is a fascinating example of indirect chemiluminescence, where the energy from a chemical reaction is transferred to a separate fluorescent molecule, which then emits light. The currently accepted mechanism is the Chemically Initiated Electron Exchange Luminescence (CIEEL) model.[3]

The key steps of the CIEEL mechanism are as follows:

-

Formation of a High-Energy Intermediate: The reaction between the diaryl oxalate and hydrogen peroxide, often catalyzed by a weak base like sodium salicylate or imidazole, leads to the formation of a highly unstable, high-energy intermediate.[3][4] This intermediate is widely postulated to be 1,2-dioxetanedione.[3][5]

-

Electron Transfer: The 1,2-dioxetanedione intermediate interacts with a fluorescent dye (fluorophore). An electron is transferred from the fluorophore to the 1,2-dioxetanedione, forming a radical ion pair.[3]

-

Decomposition and Energy Transfer: The unstable radical anion of 1,2-dioxetanedione rapidly decomposes into two molecules of carbon dioxide. This decomposition releases a significant amount of energy, which is transferred to the fluorophore radical cation, promoting it to an electronically excited state.[3]

-

Light Emission: The excited fluorophore then relaxes to its ground state by emitting a photon of light. The color of the emitted light is characteristic of the specific fluorophore used.[3]

Figure 1: The CIEEL mechanism of peroxyoxalate chemiluminescence.

Quantitative Data on Peroxyoxalate Systems

The efficiency of light production in peroxyoxalate chemiluminescence is quantified by the chemiluminescence quantum yield (ΦCL), which is the ratio of the number of emitted photons to the number of reacted oxalate molecules. This yield is a product of the efficiency of forming the high-energy intermediate, the efficiency of energy transfer, and the fluorescence quantum yield of the acceptor dye.

Table 1: Chemiluminescence Quantum Yields for Various Peroxyoxalate Systems

| Diaryl Oxalate | Fluorescer | Solvent | Catalyst | Quantum Yield (ΦCL, einstein/mol) |

| Bis(2,4,6-trichlorophenyl)oxalate (TCPO) | 9,10-Diphenylanthracene | Dibutyl Phthalate | Sodium Salicylate | 0.15 |

| Bis(2,4,6-trichlorophenyl)oxalate (TCPO) | Rubrene | Dibutyl Phthalate | Sodium Salicylate | 0.23 |

| Bis(2,4-dinitrophenyl)oxalate (DNPO) | Rubrene | Dimethyl Phthalate | - | 0.23 |

| Bis[2-(N-methyl-N-pyridinium)ethyl-N-trifluoromethanesulfonyl]oxamide | Sulfonated Rubrene | Aqueous | - | 0.072 |

| Bis-hexylrubrene | Emulsified Solvent | - | - | 0.083 |

| Bi-N(trifluoromethanesulfonyl)oxamide | - | Organic Solvent | - | 0.34 |

Table 2: Kinetic Data for the Imidazole-Catalyzed Reaction of TCPO with Hydrogen Peroxide [4]

| Reaction Step | Rate Constant | Value |

| Nucleophilic attack of imidazole on TCPO (bimolecular) | k1(2) | 1.4 ± 0.1 dm3 mol−1 s−1 |

| Nucleophilic attack of imidazole on TCPO (trimolecular) | k1(3) | (9.78 ± 0.08) x 102 dm6 mol−2 s−1 |

| Imidazole-catalyzed peroxide attack on imidazolide | k2(3) | (1.86 ± 0.06) x 104 dm6 mol−2 s−1 |

| Cyclization of the peracid intermediate | k3 | ~0.2 s−1 (at [IMI] = 1.0 mmol dm−3) |

Experimental Protocols

Synthesis of Bis(2,4,6-trichlorophenyl)oxalate (TCPO)

This protocol describes a common laboratory-scale synthesis of TCPO.

Materials:

-

2,4,6-Trichlorophenol

-

Oxalyl chloride

-

Triethylamine

-

Toluene (anhydrous)

-

Methanol or Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

In a fume hood, dissolve 2,4,6-trichlorophenol in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add one molar equivalent of triethylamine to the cooled solution with continuous stirring.

-

While maintaining the temperature at 0°C, add 0.5 molar equivalents of oxalyl chloride dropwise from a dropping funnel over a period of 30-60 minutes. A precipitate of triethylammonium chloride will form.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for at least 2 hours, or preferably overnight, to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with methanol or ethanol to remove the triethylammonium chloride byproduct.

-

Dry the purified TCPO product under vacuum.

Characterization:

The identity and purity of the synthesized TCPO can be confirmed using techniques such as:

-

Melting Point Determination: Pure TCPO has a sharp melting point.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the oxalate ester.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure.

Peroxyoxalate Chemiluminescence Demonstration

This protocol outlines a simple procedure to observe peroxyoxalate chemiluminescence.

Materials:

-

Bis(2,4,6-trichlorophenyl)oxalate (TCPO)

-

A fluorescent dye (e.g., 9,10-diphenylanthracene for blue light, rubrene for yellow-orange light)

-

Dibutyl phthalate (or another suitable high-boiling ester solvent)

-

Hydrogen peroxide (30% solution)

-

Sodium salicylate (or another weak base catalyst)

-

Two test tubes or small vials

Procedure:

-

Solution A (Oxalate/Fluorophore): In the first test tube, dissolve a small amount of TCPO and a trace amount of the fluorescent dye in dibutyl phthalate.

-

Solution B (Activator): In the second test tube, dissolve a small amount of sodium salicylate in dibutyl phthalate and carefully add a few drops of 30% hydrogen peroxide.

-

Initiation of Chemiluminescence: In a darkened room, pour Solution B into Solution A. A bright, sustained glow will be observed. The color of the light will depend on the fluorescent dye used.

Figure 2: General workflow for TCPO synthesis and chemiluminescence.

Conclusion

From a serendipitous observation to a well-understood and widely applied chemical phenomenon, the story of peroxyoxalate chemiluminescence is a testament to the power of scientific inquiry. The pioneering work of Chandross and the systematic development by Rauhut and his team have provided a robust and efficient source of "cold light." The underlying CIEEL mechanism offers a fascinating glimpse into the intricate dance of electrons and energy transfer that culminates in the emission of a photon. For researchers in analytical chemistry, drug development, and materials science, the principles and protocols outlined in this guide provide a solid foundation for harnessing the power of peroxyoxalate chemiluminescence for a myriad of innovative applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 3. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of Bis(2,4-dinitrophenyl) oxalate (DNPO): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Bis(2,4-dinitrophenyl) oxalate (DNPO), a key reagent in chemiluminescence-based detection methods. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for these analyses and a visualization of its core chemical reaction pathway.

Spectroscopic Data

While raw spectral data for this compound is available in spectral databases, this section summarizes the key known characteristics. For direct access to the spectra, resources such as the SpectraBase in PubChem are recommended.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of DNPO.

Table 1: 13C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (oxalate) | Data not readily available in tabular format. |

| Aromatic C-O | Data not readily available in tabular format. |

| Aromatic C-NO2 | Data not readily available in tabular format. |

| Aromatic C-H | Data not readily available in tabular format. |

| Aromatic C-C | Data not readily available in tabular format. |

| Note: 13C NMR spectra for this compound are available in spectral databases such as SpectraBase.[1] |

Table 2: 1H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | Data not readily available in tabular format. | - | - |

| Note: 1H NMR spectral data for this compound may be found in specialized chemical databases. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the DNPO molecule.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data for this compound

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

| ~1770 - 1800 | C=O stretch (asymmetric) | Ester (oxalate) |

| ~1740 - 1760 | C=O stretch (symmetric) | Ester (oxalate) |

| ~1540 and ~1350 | N-O stretch (asymmetric and symmetric) | Nitro group (-NO2) |

| ~1200 - 1300 | C-O stretch | Aryl ester |

| ~1600 and ~1475 | C=C stretch | Aromatic ring |

| Note: The FTIR spectrum of this compound has been recorded using a Bruker Tensor 27 FT-IR instrument with a KBr pellet technique and is available in the SpectraBase database.[1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the DNPO molecule.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| Not Specified | Data not readily available in tabular format. | Data not readily available in tabular format. |

| Note: The kinetics of reactions involving DNPO are often monitored by changes in absorbance, for instance around 420 nm, which corresponds to the release of the 2,4-dinitrophenolate anion. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., Acetone-d6, DMSO-d6) in a 5 mm NMR tube to a final concentration of 5-10 mg/mL.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR Acquisition:

-

Tune and match the probe for the 1H frequency.

-

Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of aromatic and any other relevant protons.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

13C NMR Acquisition:

-

Tune and match the probe for the 13C frequency.

-

Acquire a 1D proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the low natural abundance of 13C.

-

Set the spectral width to encompass both aromatic and carbonyl carbon signals.

-

Process the data similarly to the 1H spectrum and reference it to the solvent peak.

-

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Technique):

-

Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm-1.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., acetonitrile, ethyl acetate).

-

From the stock solution, prepare a series of dilutions to determine an appropriate concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the reference beam and a cuvette with the sample solution in the sample beam.

-

Record the absorption spectrum over a desired wavelength range (e.g., 200-600 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Peroxyoxalate Chemiluminescence Reaction Pathway

This compound is most renowned for its application in peroxyoxalate chemiluminescence, the principle behind "glow sticks". The reaction involves the oxidation of the oxalate ester by hydrogen peroxide to generate a high-energy intermediate, which then excites a fluorescent dye, leading to the emission of light.

Caption: The reaction pathway of peroxyoxalate chemiluminescence involving DNPO.

This guide serves as a foundational resource for the spectroscopic properties and chemical behavior of this compound. The provided data and protocols are intended to support researchers in their analytical and developmental work involving this important chemiluminescent compound.

References

Theoretical Underpinnings of the Peroxyoxalate Reaction: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

The peroxyoxalate reaction, a cornerstone of chemiluminescence, provides one of the most efficient non-biological light-emitting chemical systems known. Its high quantum yields and versatility have led to widespread applications, from analytical chemistry to innovative drug delivery strategies. This technical guide delves into the theoretical and mechanistic studies that have elucidated the intricacies of this fascinating reaction, providing a foundational understanding for researchers and professionals in the field.

Core Reaction Mechanism

The peroxyoxalate reaction involves the base-catalyzed reaction of an oxalate ester with hydrogen peroxide in the presence of a fluorescent activator.[1] The generally accepted mechanism proceeds through several key steps, culminating in the generation of an electronically excited fluorescer that emits light upon relaxation to its ground state. The three most commonly utilized oxalate esters in these reactions are bis(2,4,6-trichlorophenyl)oxalate (TCPO), bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl)oxalate (CPPO), and bis(2,4-dinitrophenyl) oxalate (DNPO).[1]

A pivotal intermediate in this process is the high-energy 1,2-dioxetanedione.[1] This strained, four-membered ring peroxide is formed and rapidly decomposes into two molecules of carbon dioxide. In the absence of a suitable fluorescer, this decomposition primarily releases heat. However, when a fluorescer is present, the energy from the decomposition is efficiently transferred, leading to chemiluminescence.[1]

The overall process can be summarized in the following logical workflow:

Caption: Logical workflow of the peroxyoxalate reaction.

The Role of the High-Energy Intermediate: 1,2-Dioxetanedione

For a considerable time, the exact structure of the high-energy intermediate was a subject of debate. However, compelling evidence from various studies, including low-temperature 13C NMR spectroscopy and computational calculations, has confirmed the presence of 1,2-dioxetanedione during the reaction.[2] This cyclic peroxide is the key species that holds the chemical energy released during the reaction. The reaction can supply up to 440 kJ mol⁻¹, which corresponds to an excitation wavelength of 272 nm.[1]

The Excitation Step: Chemically Initiated Electron Exchange Luminescence (CIEEL)

The mechanism by which the energy from the decomposition of 1,2-dioxetanedione is transferred to the fluorescer is explained by the Chemically Initiated Electron Exchange Luminescence (CIEEL) model.[1][3] This model postulates the formation of a transient charge-transfer complex between the 1,2-dioxetanedione and the fluorescer. An electron is transferred from the fluorescer to the dioxetanedione, leading to the formation of a fluorescer radical cation and the decomposition of the dioxetanedione into two carbon dioxide molecules, one of which is a radical anion. The subsequent annihilation of the fluorescer radical cation and the carbon dioxide radical anion regenerates the fluorescer in an electronically excited state, which then emits light.[1]

The efficiency of this process is highly dependent on the oxidation potential of the fluorescer. Studies have shown a linear correlation between the logarithm of the relative rate constants of the excitation step and the voltammetric half-peak oxidation potential of the activator for a series of common activators.[4]

A diagram illustrating the CIEEL mechanism is presented below:

Caption: The CIEEL mechanism for fluorescer excitation.

Kinetic Studies and Rate Constants

Kinetic investigations have been instrumental in unraveling the multi-step nature of the peroxyoxalate reaction. The initial steps leading to the formation of the high-energy intermediate are generally the rate-limiting part of the reaction, while the subsequent interaction with the activator and light emission are extremely fast and not typically observable kinetically.[3][5]

The reaction kinetics are often studied in the presence of a catalyst, such as imidazole, which can act as a nucleophilic catalyst.[5] The use of catalysts can significantly increase the reaction rate.[6]

The following table summarizes some of the reported rate constants for the imidazole-catalyzed reaction of bis(2,4,6-trichlorophenyl) oxalate (TCPO) with hydrogen peroxide.

| Step | Rate Constant (k) | Conditions | Reference |

| Nucleophilic attack of imidazole on TCPO (bimolecular) | k₁₍₂₎ = 1.4 ± 0.1 dm³ mol⁻¹ s⁻¹ | - | [3] |

| Nucleophilic attack of imidazole on TCPO (trimolecular) | k₁₍₃₎ = (9.78 ± 0.08) x 10² dm⁶ mol⁻² s⁻¹ | - | [3] |

| Imidazole-catalyzed peroxide attack on imidazolide (from peroxide dependence) | k₂₍₃₎ = (1.86 ± 0.06) x 10⁴ dm⁶ mol⁻² s⁻¹ | - | [3] |

| Imidazole-catalyzed peroxide attack on imidazolide (from imidazole dependence) | k₂₍₃₎' = (8.7 ± 0.2) x 10³ dm⁶ mol⁻² s⁻¹ | - | [3] |

| Cyclization of peracid to 1,2-dioxetanedione | k₃ ~ 0.2 s⁻¹ | at [IMI] = 1.0 mmol dm⁻³ | [3] |

Experimental Protocols

A variety of experimental techniques are employed to study the peroxyoxalate reaction, each providing unique insights into the mechanism and kinetics.

Stopped-Flow Spectroscopy

This technique is crucial for studying the kinetics of the reaction, particularly the initial, slower steps. By rapidly mixing the reactants (oxalate ester, hydrogen peroxide, catalyst, and fluorescer), the change in absorbance or fluorescence intensity over time can be monitored. This allows for the determination of pseudo-first-order rate constants by working with a large excess of one of the reactants.[7]

A generalized workflow for a stopped-flow experiment is as follows:

References

- 1. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Studies on the Mechanism of the Excitation Step in Peroxyoxalate Chemiluminescence | Semantic Scholar [semanticscholar.org]

- 5. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Uncatalyzed DNPO Chemiluminescence: A Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxyoxalate chemiluminescence (CL), a light-emitting reaction resulting from the oxidation of a diaryl oxalate ester, has been a cornerstone of highly sensitive analytical techniques for decades. Among the various oxalate esters, bis(2,4-dinitrophenyl) oxalate (DNPO) is notable for its reactivity. While typically conducted in the presence of a base catalyst to enhance light emission, the uncatalyzed reaction between DNPO and hydrogen peroxide (H₂O₂) provides a fundamental system for understanding the core chemical transformations that lead to the generation of electronically excited states. This technical guide offers an in-depth exploration of the key intermediates that govern the uncatalyzed DNPO chemiluminescence pathway, presenting available quantitative data, detailed experimental considerations, and a visualization of the proposed reaction mechanisms.

Key Intermediates in the Uncatalyzed Reaction

In the absence of a base catalyst, the reaction between DNPO and hydrogen peroxide is understood to proceed through at least two primary high-energy intermediates. The relative concentrations of the reactants, particularly the ratio of hydrogen peroxide to DNPO, play a crucial role in determining the dominant reaction pathway and, consequently, the characteristics of the resulting chemiluminescence.

The two principal intermediates proposed are:

-

Hydroperoxyoxalate Ester: This intermediate is thought to be formed through the nucleophilic attack of hydrogen peroxide on one of the carbonyl carbons of DNPO, leading to the displacement of a 2,4-dinitrophenolate group.

-

Six-Membered Cyclic Peroxide: This species is proposed to arise from the reaction of the hydroperoxyoxalate ester or through a concerted pathway involving DNPO and hydrogen peroxide.

The presence of these intermediates is inferred from the observation of distinct chemiluminescence decay profiles under different reactant concentrations. A fast decaying CL curve is observed when the hydrogen peroxide concentration greatly exceeds that of DNPO, while a slowly decaying curve appears at lower H₂O₂ and higher DNPO concentrations.[1] At intermediate concentration ratios, both fast and slow decay components can be observed.[1]

Quantitative Data Summary

Quantitative kinetic and quantum yield data for the uncatalyzed DNPO chemiluminescence reaction are not as extensively documented as for catalyzed systems due to the lower light emission efficiency of the former. However, the influence of reactant concentrations on the decay profile provides qualitative insights into the reaction kinetics. The following table summarizes the observed phenomena based on the relative concentrations of DNPO and H₂O₂ in ethyl acetate.

| [H₂O₂] vs. [DNPO] Concentration | Observed Chemiluminescence Profile | Predominant Proposed Intermediate |

| Low [H₂O₂], High [DNPO] | Slowly decaying curve | Six-membered cyclic peroxide[1] |

| High [H₂O₂], Low [DNPO] | Fast decaying curve | Hydroperoxyoxalate ester[1] |

| Intermediate [H₂O₂] and [DNPO] | Two distinct emission maxima (fast and slow) | Mixture of intermediates |

Experimental Protocols

The following provides a generalized methodology for the investigation of uncatalyzed DNPO chemiluminescence, based on common practices in the field.

1. Reagent Preparation:

-

DNPO Solution: Prepare a stock solution of this compound (DNPO) in a dry, inert solvent such as ethyl acetate. The concentration will depend on the desired experimental conditions.

-

Hydrogen Peroxide Solution: Prepare a solution of hydrogen peroxide in the same solvent. Anhydrous hydrogen peroxide solutions are preferred to minimize the influence of water, which can affect the reaction pathway.[1]

-

Fluorophore Solution: Prepare a solution of a suitable fluorophore, such as perylene, in the same solvent. The fluorophore acts as the energy acceptor and ultimate light emitter.

2. Chemiluminescence Measurement:

-

Instrumentation: A luminometer or a spectrophotometer capable of measuring luminescence is required. The instrument should be equipped with a mechanism for rapid and reproducible mixing of the reactant solutions.

-

Procedure:

-

Place a defined volume of the DNPO and fluorophore solutions into a measurement cuvette.

-

Position the cuvette in the sample chamber of the luminometer.

-

Inject a defined volume of the hydrogen peroxide solution to initiate the reaction.

-

Immediately begin recording the chemiluminescence intensity as a function of time.

-

Continue data acquisition until the light emission has decayed to the baseline.

-

3. Data Analysis:

-

The resulting data will be a plot of chemiluminescence intensity versus time.

-

The decay kinetics can be analyzed to determine rate constants for the light-emitting steps.

-

By varying the concentrations of DNPO, H₂O₂, and the fluorophore, the reaction orders with respect to each component can be determined, providing further insight into the reaction mechanism.

Mandatory Visualization

The proposed signaling pathways for the uncatalyzed DNPO chemiluminescence reaction, leading to the formation of the key intermediates, are depicted below.

Caption: Proposed pathways for uncatalyzed DNPO chemiluminescence.

Caption: General experimental workflow for uncatalyzed DNPO CL studies.

Conclusion

The uncatalyzed chemiluminescence reaction of DNPO with hydrogen peroxide serves as a fundamental model for understanding the intricate mechanisms of light production in peroxyoxalate systems. The formation of key intermediates, namely the hydroperoxyoxalate ester and a six-membered cyclic peroxide, is dictated by the specific reaction conditions, particularly the reactant concentrations. While quantitative data for the uncatalyzed system is sparse, qualitative observations of the chemiluminescence profiles provide valuable insights into the underlying kinetics. Further research, including detailed kinetic studies and spectroscopic identification of the proposed intermediates, would provide a more complete picture of this fascinating chemical process. This knowledge is not only of academic interest but also holds potential for the rational design of new chemiluminescent probes and assays in various scientific and medical fields.

References

An In-depth Technical Guide on the Chemical Stability and Storage of Bis(2,4-dinitrophenyl) oxalate (DNPO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and storage requirements for bis(2,4-dinitrophenyl) oxalate (DNPO). Understanding the stability profile of DNPO is critical for its effective use in research, particularly in the development of chemiluminescence-based assays and other applications where its reactivity is paramount. This document details the known degradation pathways, provides recommendations for optimal storage, and outlines experimental protocols for stability assessment.

Executive Summary

This compound is a key reagent in peroxyoxalate chemiluminescence, a highly efficient light-producing chemical reaction. However, DNPO is susceptible to degradation, primarily through hydrolysis, which impacts its performance and shelf-life. The principal degradation product is 2,4-dinitrophenol. Stability is influenced by moisture, temperature, pH, and light. Proper storage in a cool, dark, and dry environment is essential to maintain its integrity. This guide synthesizes available data on its stability kinetics and provides methodologies for its analysis.

Chemical Properties and Inherent Stability

DNPO is a solid, typically a white to light-yellow crystalline powder.[1][2] While generally considered stable under optimal conditions, its ester linkages are susceptible to nucleophilic attack, making it prone to degradation in the presence of water and bases.[3][4] It is also incompatible with strong oxidizing agents.[3][4]

General Storage Recommendations:

-

Temperature: -20°C is commonly recommended for long-term storage.[3][4]

-

Atmosphere: Store in a dry, well-ventilated place.[5]

-

Light: Protect from light.

-

Container: Keep container tightly sealed.[5]

Degradation Pathways and Kinetics

The primary degradation pathway for DNPO is hydrolysis, leading to the formation of 2,4-dinitrophenol. The stability of DNPO in solution is significantly affected by the composition of the solvent system.

Hydrolytic Degradation

In aqueous environments, DNPO undergoes hydrolysis. Studies conducted in water/acetonitrile mixtures at 23°C have shown that the decomposition follows pseudo-first-order kinetics.[6] The rate of this degradation is highly dependent on the water concentration, with the reaction being third order with respect to water.[6] This indicates that moisture is a critical factor in the degradation of DNPO, both in solution and potentially in the solid state if exposed to humidity.[7][8][9][10][11]

Degradation in the Presence of Hydrogen Peroxide

In the context of its use in chemiluminescence, the reaction of DNPO with hydrogen peroxide is the initial, rate-determining step.[12] This pre-chemiluminescent reaction has been studied in acetonitrile and is found to be first order with respect to both DNPO and hydrogen peroxide.[13] Interestingly, the degradation of DNPO in this system is biexponential, suggesting that DNPO may exist in two different conformations that react with hydrogen peroxide at different rates.[13]

The following table summarizes the kinetic parameters for the degradation of DNPO under different conditions.

| Condition | Solvent | Temperature | Rate Law | Degradation Product(s) | Reference(s) |

| Hydrolysis | Water/Acetonitrile | 23°C | Pseudo-first-order; Third-order in water concentration | 2,4-dinitrophenol | [6] |

| Reaction with Hydrogen Peroxide | Hydrogen Peroxide/Acetonitrile | Ambient | First-order in DNPO and H₂O₂; Biexponential decay | Not specified | [13] |

Quantitative data on rate constants and activation energies are limited in publicly available literature but can be determined experimentally using the protocols outlined in this guide.

Degradation Pathways Visualization

The degradation of DNPO can be visualized as a series of chemical reactions. The primary pathway is hydrolysis, which cleaves the ester bonds.

Caption: Simplified hydrolysis pathway of DNPO.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the remaining concentration of intact DNPO and quantifying its degradation products. Forced degradation studies are used to accelerate this process and identify potential degradation pathways.[14][15]

Forced Degradation Study Protocol

This protocol outlines the conditions for stress testing of DNPO to evaluate its stability.

1. Preparation of Stock Solution:

-

Prepare a stock solution of DNPO at a concentration of 1 mg/mL in a suitable organic solvent, such as acetonitrile or methanol.[16]

2. Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[16]

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for a specified period, monitoring frequently due to the expected rapid degradation.[16]

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for up to 24 hours.[16]

-

Thermal Degradation (Solid State): Place a known amount of solid DNPO in an oven at an elevated temperature (e.g., 60°C or 80°C) for a specified period.[16]

-

Photostability: Expose solid DNPO and a solution of DNPO to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.[16][17]

3. Sample Analysis:

-

At each time point, withdraw a sample.

-

For acid and base hydrolysis samples, neutralize the solution before dilution.

-

Dilute all samples to a suitable concentration (e.g., 10-100 µg/mL) with the mobile phase to be used for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

The following diagram illustrates the workflow for a typical forced degradation study.

Caption: Workflow for a forced degradation study of DNPO.

Analytical Methods

4.2.1 High-Performance Liquid Chromatography (HPLC) Method

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-6).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength where both DNPO and 2,4-dinitrophenol have significant absorbance (e.g., 260 nm).[6][20]

-

Column Temperature: Ambient or controlled (e.g., 30°C).

4.2.2 UV-Vis Spectrophotometric Method

This method can be used for a more rapid, albeit less specific, assessment of DNPO degradation by monitoring the increase in absorbance corresponding to the formation of 2,4-dinitrophenol.

-

Procedure:

-

Prepare solutions of DNPO in the desired solvent system (e.g., water/acetonitrile).

-

Record the UV-Vis spectrum from 200-400 nm at various time points.

-

Monitor the decrease in absorbance at a wavelength specific to DNPO and the increase in absorbance at the λmax of 2,4-dinitrophenol (approximately 316-360 nm, depending on pH).[20][21]

-

-

Quantification: Simultaneous equations or multivariate calibration can be used to determine the concentrations of DNPO and 2,4-dinitrophenol in the mixture, provided their individual spectra are known.[6]

Chemiluminescence Signaling Pathway

The utility of DNPO is primarily in peroxyoxalate chemiluminescence. The stability of DNPO is critical as its reaction with hydrogen peroxide initiates the light-producing cascade.

Caption: Peroxyoxalate chemiluminescence signaling pathway.

Conclusion

The chemical stability of this compound is a critical parameter that dictates its efficacy and shelf-life, particularly in sensitive applications like chemiluminescence-based assays. The primary mode of degradation is hydrolysis, which is significantly influenced by moisture, temperature, and pH. This guide provides a framework for understanding and assessing the stability of DNPO. For researchers and drug development professionals, adherence to recommended storage conditions and the implementation of robust stability-indicating analytical methods are essential for ensuring the reliability of experimental results and the quality of developed products. Further studies to quantify the degradation kinetics under various conditions would be beneficial for establishing a more precise shelf-life for this important chemical reagent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound 98 16536-30-4 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. echemi.com [echemi.com]

- 6. Solution kinetics of the degradation of the chemiluminescent reagent this compound in water/acetonitrile [laur.lau.edu.lb:8443]

- 7. apdynamics.com [apdynamics.com]

- 8. solids-solutions.com [solids-solutions.com]

- 9. Effects of Humidity on Powders | AIChE [aiche.org]

- 10. azom.com [azom.com]

- 11. researchgate.net [researchgate.net]

- 12. A Kinetic Study of the Chemiluminescent Reactions of Bis(2,4-dinitrophenyl)Oxalate, Hydrogen Peroxide, and Fluorescent Polycyclic Aromatic Hydrocarbons -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]

- 13. Pre-Chemiluminescent biexponential degradation of this compound in hydrogen peroxide-acetonitrile [laur.lau.edu.lb:8443]

- 14. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. jddtonline.info [jddtonline.info]

- 19. molnar-institute.com [molnar-institute.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism of Bis(2,4-dinitrophenyl) Oxalate (DNPO) with Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of the reaction between bis(2,4-dinitrophenyl) oxalate (DNPO) and hydrogen peroxide. This reaction is a cornerstone of modern chemiluminescence analysis, widely employed for its high sensitivity in detecting a variety of analytes. This document details the reaction pathway, presents available quantitative data, outlines experimental protocols for its study, and provides visualizations of the key processes.

Core Reaction Mechanism

The reaction of DNPO with hydrogen peroxide is a classic example of peroxyoxalate chemiluminescence. The process involves a nucleophilic attack of hydrogen peroxide on one of the carbonyl carbons of the DNPO molecule. This initial reaction is generally considered the rate-limiting step. The overall mechanism can be summarized in the following key stages:

-

Perhydrolysis of DNPO: Hydrogen peroxide reacts with DNPO in a nucleophilic acyl substitution reaction. This results in the displacement of one of the 2,4-dinitrophenolate leaving groups and the formation of a highly unstable 2-(2,4-dinitrophenoxy)-2-oxoethaneperoxoic acid intermediate.[1][2]

-

Intramolecular Cyclization: The peroxyacid intermediate rapidly undergoes an intramolecular nucleophilic displacement. The peroxide anion attacks the second carbonyl carbon, leading to the formation of the highly strained, four-membered ring intermediate, 1,2-dioxetanedione.[1][2] This molecule is a key high-energy intermediate.

-

Decomposition and Energy Transfer: 1,2-dioxetanedione is extremely unstable and decomposes into two molecules of carbon dioxide. The energy released in this decomposition is substantial, on the order of 40–70 kcal/mol.[3] This energy is not released as heat but is instead transferred to a suitable fluorophore (activator) present in the reaction mixture.

-

Chemiluminescence: The excited-state fluorophore then relaxes to its ground state by emitting a photon of light, which is the observed chemiluminescence. The color of the emitted light is dependent on the specific fluorophore used.

The reaction is first-order with respect to both DNPO and hydrogen peroxide.[4] Some studies have noted a biexponential decay in the degradation of DNPO, suggesting that two different conformations of the DNPO molecule may react with hydrogen peroxide at different rates.

Signaling Pathway and Logical Relationships

The sequence of events in the DNPO-hydrogen peroxide reaction can be visualized as a signaling pathway, from the initial reactants to the final emission of light.

Caption: Reaction pathway of DNPO with hydrogen peroxide leading to chemiluminescence.

Quantitative Data

While the qualitative mechanism is well-established, comprehensive quantitative data for the DNPO-hydrogen peroxide reaction is dispersed throughout the literature. The following table summarizes available kinetic and thermodynamic parameters. It is important to note that reaction rates and quantum yields are highly dependent on the solvent, pH, temperature, and the specific fluorophore used.

| Parameter | Value | Conditions | Reference |

| Reaction Order | |||

| w.r.t. DNPO | 1 | Acetonitrile | [4] |

| w.r.t. H₂O₂ | 1 | Acetonitrile | [4] |

| Activation Energy (Ea) | |||

| Imidazole-catalyzed decomposition of DNPO | 12.0 ± 0.6 kJ/mol | Imidazole in solution | [5] |

| Chemiluminescence Quantum Yield (Φ_CL) | |||

| with Rubrene | Varies with solvent and additives | Dimethyl phthalate | [6] |

| with various fluorophores | Varies | Aqueous THF | [7] |

Experimental Protocols

The study of the DNPO-hydrogen peroxide reaction kinetics can be performed using several analytical techniques. Stopped-flow spectrophotometry is ideal for measuring the rapid initial kinetics, while UV-Vis spectrophotometry or HPLC can be used to monitor the slower degradation of DNPO over time.

Kinetic Analysis using UV-Vis Spectrophotometry

This protocol outlines a general procedure for monitoring the degradation of DNPO.

Objective: To determine the pseudo-first-order rate constant of the DNPO reaction with hydrogen peroxide.

Materials:

-

This compound (DNPO)

-

Hydrogen peroxide (30% solution)

-

Acetonitrile (HPLC grade)

-

Buffer solution (e.g., phosphate or acetate buffer, depending on the desired pH)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of DNPO in acetonitrile (e.g., 1 mM). Protect from light.

-

Prepare a stock solution of hydrogen peroxide in the chosen buffer (e.g., 100 mM). The exact concentration should be determined by titration or UV-Vis spectroscopy.

-

-

Reaction Monitoring:

-

Set the UV-Vis spectrophotometer to monitor the absorbance at a wavelength where DNPO absorbs strongly and the products absorb minimally. The absorbance maximum for the 2,4-dinitrophenolate leaving group (around 400-420 nm) can also be monitored to follow product formation.

-

In a quartz cuvette, pipette the required volume of the buffer solution and the DNPO stock solution.

-

Initiate the reaction by adding a small volume of the hydrogen peroxide stock solution to achieve the desired final concentration. Ensure rapid mixing.

-

Immediately begin recording the absorbance at the chosen wavelength over time.

-

-

Data Analysis:

-

Under pseudo-first-order conditions (e.g., [H₂O₂] >> [DNPO]), the reaction will follow first-order kinetics with respect to DNPO.

-

Plot the natural logarithm of the absorbance of DNPO (ln[A]) versus time.

-

The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k').

-

The second-order rate constant (k) can be determined by dividing k' by the concentration of hydrogen peroxide.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a kinetic study of the DNPO-hydrogen peroxide reaction.

Caption: A typical experimental workflow for studying the kinetics of the DNPO-H₂O₂ reaction.

Conclusion

The reaction of DNPO with hydrogen peroxide remains a subject of significant interest due to its widespread application in analytical chemiluminescence. While the fundamental mechanism is well-understood, further research is needed to provide a more complete quantitative picture of the reaction kinetics under a broader range of experimental conditions. The protocols and information provided in this guide serve as a foundation for researchers and scientists to further explore and utilize this powerful analytical tool.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. OPG [opg.optica.org]

- 3. ccnet.vidyasagar.ac.in:8450 [ccnet.vidyasagar.ac.in:8450]

- 4. This compound | 16536-30-4 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

Unveiling the Molecular Architecture of Bis(2,4-dinitrophenyl) Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bis(2,4-dinitrophenyl) oxalate, commonly abbreviated as DNPO, is a diaryl oxalate ester that has garnered significant attention for its role as a key reagent in peroxyoxalate chemiluminescence. This process forms the basis of various analytical applications and is famously utilized in commercial "glow sticks." The reaction of DNPO with hydrogen peroxide in the presence of a fluorophore leads to the generation of a high-energy intermediate that subsequently decomposes, transferring energy to the fluorophore to produce visible light.[1] Understanding the structural characteristics of DNPO is crucial for optimizing its synthesis, stability, and chemiluminescent efficiency.

While a formal crystal structure determination via X-ray crystallography for DNPO is not found in the current body of scientific literature, its molecular structure can be inferred from its constituent parts and the known structures of related diaryl oxalates. This guide will provide a detailed overview of its synthesis, properties, and the mechanism of its light-emitting reaction, alongside illustrative diagrams to elucidate these processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₆N₄O₁₂ | [2] |

| Molecular Weight | 422.22 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Melting Point | 189-190 °C | [4] |

| Density | 1.759 g/cm³ (predicted) | [3][4] |

| Solubility | Soluble in benzene and toluene | [4] |

| CAS Number | 16536-30-4 | [2] |

Synthesis of this compound

The synthesis of DNPO is typically achieved through the esterification of oxalic acid with 2,4-dinitrophenol. The most common method involves the reaction of oxalyl chloride with 2,4-dinitrophenol in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is as follows:

Materials:

-

2,4-dinitrophenol

-

Oxalyl chloride

-

Triethylamine (TEA) or Pyridine

-

Anhydrous benzene or toluene (solvent)

-

Hexane (for recrystallization)

Procedure:

-

A solution of 2,4-dinitrophenol is prepared in anhydrous benzene or toluene in a reaction vessel equipped with a stirrer and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).

-

The solution is cooled in an ice bath.

-

Triethylamine or pyridine is added to the solution as a scavenger for the HCl that will be produced.

-

A solution of oxalyl chloride in the same anhydrous solvent is added dropwise to the cooled solution of 2,4-dinitrophenol and base with continuous stirring.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure the completion of the reaction.

-

The precipitated triethylammonium chloride (or pyridinium chloride) is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude this compound is purified by recrystallization from a suitable solvent system, such as a benzene/hexane mixture, to afford pale yellow crystals.

Structural Insights and Molecular Modeling

In the absence of experimental crystallographic data for DNPO, a plausible molecular structure can be modeled based on the known structures of similar diaryl oxalates and dinitrophenyl derivatives. The molecule consists of a central oxalate core to which two 2,4-dinitrophenyl groups are attached via ester linkages.

The planarity of the oxalate group and the orientation of the dinitrophenyl rings are key structural features. In many diaryl oxalates, the aryl groups are twisted out of the plane of the oxalate moiety to minimize steric hindrance.

Caption: 2D representation of the molecular structure of this compound.

Chemiluminescence Mechanism

The peroxyoxalate system, for which DNPO is a prime example, involves a complex reaction pathway that ultimately leads to the emission of light. The generally accepted mechanism proceeds through the formation of a highly energetic 1,2-dioxetanedione intermediate.

The key steps are:

-

Nucleophilic attack of hydrogen peroxide on one of the ester carbonyl carbons of DNPO, leading to the displacement of a 2,4-dinitrophenolate anion.

-

Intramolecular cyclization to form the unstable 1,2-dioxetanedione.

-

The 1,2-dioxetanedione is believed to be the key high-energy intermediate. It can decompose into two molecules of carbon dioxide.

-

In the presence of a suitable fluorescent dye (fluorophore), the energy released from the decomposition of the dioxetanedione is transferred to the dye, exciting it to a higher electronic state.

-

The excited fluorophore then relaxes to its ground state by emitting a photon of light, the color of which is characteristic of the fluorophore used.

Caption: Simplified signaling pathway of DNPO-mediated chemiluminescence.

Experimental Workflow for Characterization

While a crystal structure is not available, a typical workflow for the full characterization of a newly synthesized batch of DNPO would involve several analytical techniques to confirm its identity and purity.

Caption: Experimental workflow for the synthesis and characterization of DNPO.

Conclusion and Future Outlook

This compound remains a molecule of significant interest due to its central role in chemiluminescence. This guide has provided a comprehensive overview of its synthesis, properties, and the mechanism of its light-emitting reaction. While a definitive crystal structure remains elusive, the information presented here, based on extensive literature review, serves as a valuable resource for researchers in the field. The future determination of the single-crystal X-ray structure of DNPO would be a significant contribution, providing precise details of its molecular geometry and intermolecular interactions in the solid state. Such data would undoubtedly aid in the rational design of new, more efficient chemiluminescent reagents for a wide array of applications in analytical chemistry, biotechnology, and beyond.

References

- 1. Crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate | European Journal of Chemistry [eurjchem.com]

- 2. This compound | C14H6N4O12 | CID 3080704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to Bis(2,4-dinitrophenyl) oxalate (DNPO) for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis(2,4-dinitrophenyl) oxalate (DNPO), a key reagent in the field of chemiluminescence. It covers its fundamental properties, synthesis, reaction mechanisms, and applications, with a focus on its use in analytical chemistry.

Nomenclature and Synonyms

This compound is known by several names in scientific literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and procurement.

| Identifier Type | Identifier |

| Preferred IUPAC Name | This compound[1][2] |

| CAS Number | 16536-30-4[1][2][3][4] |

| Common Abbreviation | DNPO[1][3][4] |

| Other Synonyms | Oxalic acid bis(2,4-dinitrophenyl) ester[1][3], 2,4-Dinitrophenyl oxalate[4], Ethanedioic acid, bis(2,4-dinitrophenyl) ester[1], Ethanedioic acid, 1,2-bis(2,4-dinitrophenyl) ester[1] |

| Molecular Formula | C₁₄H₆N₄O₁₂[2][3] |

| Molecular Weight | 422.22 g/mol [3] |

Synthesis of this compound (DNPO)

DNPO can be synthesized through the esterification of 2,4-dinitrophenol with oxalyl chloride. The following is a general laboratory-scale synthesis protocol.

Experimental Protocol: Synthesis of DNPO

Materials:

-

2,4-dinitrophenol

-

Oxalyl chloride

-

Triethylamine

-

Toluene (anhydrous)

-

Ice bath

-

Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 2,4-dinitrophenol in anhydrous toluene.

-

Cooling: Cool the solution in an ice bath to maintain a low temperature during the reaction.

-

Addition of Base: Slowly add triethylamine to the cooled solution. Triethylamine acts as a base to neutralize the HCl that is formed during the reaction.

-

Addition of Oxalyl Chloride: Add a solution of oxalyl chloride in toluene dropwise from the dropping funnel to the vigorously stirred reaction mixture. The addition should be slow to control the exothermic reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Work-up: The resulting precipitate, triethylamine hydrochloride, is removed by filtration. The filtrate, containing the crude DNPO, is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethyl acetate and hexane, to yield pure this compound as a crystalline solid.

The Peroxyoxalate Chemiluminescence (POCL) Reaction

DNPO is a cornerstone reagent in peroxyoxalate chemiluminescence (POCL), one of the most efficient non-biological light-emitting chemical reactions known. The general mechanism involves the reaction of an oxalate ester, like DNPO, with hydrogen peroxide in the presence of a fluorescent molecule (fluorophore).

The key steps of the POCL reaction are:

-